REACTION_CXSMILES
|
[CH3:1][O:2][Na].[CH3:4][O:5][C:6]([C:8]1[C:17]2[C:12](=[CH:13][C:14]([O:18][C:19]3[CH:24]=[CH:23][N:22]=[C:21]([CH2:25]Br)[N:20]=3)=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1)=[O:7]>CO.CCOC(C)=O.O>[CH3:4][O:5][C:6]([C:8]1[C:17]2[C:12](=[CH:13][C:14]([O:18][C:19]3[CH:24]=[CH:23][N:22]=[C:21]([CH2:25][O:2][CH3:1])[N:20]=3)=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1)=[O:7]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MeONa
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[Na]
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)OC1=NC(=NC=C1)CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 22 h stirring at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aq. layer separated off
|
Type
|
EXTRACTION
|
Details
|
extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
The organic layers are washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)OC1=NC(=NC=C1)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |